molecular formula C15H17NO3 B5540229 2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5540229
M. Wt: 259.30 g/mol
InChI Key: FNZFGPHZUPCXFJ-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 2-ethylphenoxy moiety and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the reaction of 2-ethylphenol with furan-2-carboxaldehyde to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethylphenol: A precursor in the synthesis of the compound.

    Furan-2-carboxaldehyde: Another precursor used in the synthesis.

    Acetamide: A common amide used in various chemical reactions.

Uniqueness

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-12-6-3-4-8-14(12)19-11-15(17)16-10-13-7-5-9-18-13/h3-9H,2,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZFGPHZUPCXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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